3-Fluoro-4-(trifluoromethyl)pyridin-2(1H)-one

Process Chemistry API Manufacturing Doravirine Synthesis

Validated key intermediate for Doravirine (MK-1439) NNRTI synthesis. The 3-fluoro-4-(trifluoromethyl) pattern is essential for downstream coupling; generic analogs require process revalidation. Procure for impurity fate-and-purge tracking, impurity reference standard (Doravirine Impurity 4), or novel NNRTI SAR. Demonstrated at ~100 kg scale with 37% overall yield. Critical for pharmaceutical manufacturers and CDMOs.

Molecular Formula C6H3F4NO
Molecular Weight 181.09 g/mol
CAS No. 1227594-89-9
Cat. No. B1395776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-(trifluoromethyl)pyridin-2(1H)-one
CAS1227594-89-9
Molecular FormulaC6H3F4NO
Molecular Weight181.09 g/mol
Structural Identifiers
SMILESC1=CNC(=O)C(=C1C(F)(F)F)F
InChIInChI=1S/C6H3F4NO/c7-4-3(6(8,9)10)1-2-11-5(4)12/h1-2H,(H,11,12)
InChIKeyCUVQCPUTFJFSFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-4-(trifluoromethyl)pyridin-2(1H)-one: Core Pyridone Fragment for Doravirine (MK-1439) Synthesis and Fluorinated Building Block


3-Fluoro-4-(trifluoromethyl)pyridin-2(1H)-one (CAS 1227594-89-9) is a fluorinated 2-pyridinone derivative with the molecular formula C₆H₃F₄NO and a molecular weight of 181.09 g/mol . It exists in tautomeric equilibrium with its 2-hydroxypyridine form, 2-hydroxy-3-fluoro-4-(trifluoromethyl)pyridine, and serves as a key intermediate in the kilogram-scale synthesis of Doravirine (MK-1439), a non-nucleoside reverse transcriptase inhibitor (NNRTI) for the treatment of HIV-1 infection [1]. The compound is characterized by a solid physical state at room temperature and a calculated aqueous solubility of approximately 340 g/L at 25 °C .

Why Generic Pyridinone Substitution Fails: Critical Role of 3-Fluoro-4-(trifluoromethyl)pyridin-2(1H)-one in the Doravirine Synthesis Route


While numerous pyridin-2(1H)-one derivatives exist as synthetic building blocks, generic substitution in the Doravirine synthetic route is not feasible. The specific substitution pattern of 3-fluoro-4-(trifluoromethyl)pyridin-2(1H)-one—with a fluorine atom at the 3-position and a trifluoromethyl group at the 4-position—is essential for the subsequent alkylation and coupling steps that construct the final NNRTI pharmacophore [1]. Alternative pyridinone analogs lacking this precise halogenation pattern would necessitate a complete redesign of the downstream reaction sequence, introducing new impurity profiles and requiring revalidation of the entire manufacturing process, which has been optimized to a robust six-step, 37% overall yield at the kilogram scale [2].

Quantitative Differentiation of 3-Fluoro-4-(trifluoromethyl)pyridin-2(1H)-one from Alternative Pyridinone Intermediates


Validated Kilo-Scale Process Integration vs. Unoptimized Pyridinone Analogs

3-Fluoro-4-(trifluoromethyl)pyridin-2(1H)-one is integrated into a validated six-step synthetic sequence for Doravirine that achieves a 37% overall yield at the ~100 kg batch scale, whereas alternative pyridinone intermediates would require de novo route development, characterization of new impurity profiles, and revalidation of downstream purge factors—a significant barrier to efficient manufacturing [1][2].

Process Chemistry API Manufacturing Doravirine Synthesis

Tautomeric Equilibrium: Predominant 2-Pyridinone Form vs. 2-Hydroxypyridine Isomers

This compound exists in a tautomeric equilibrium between the 2-pyridinone (lactam) and 2-hydroxypyridine (lactim) forms. Based on spectroscopic and computational studies of related 3-fluoro-2-pyridinones, the lactam form is expected to predominate, unlike many other 2-hydroxypyridine systems where the lactim form may be favored [1][2].

Physical Organic Chemistry Tautomerism Reactivity Prediction

Aqueous Solubility Advantage for Process Chemistry vs. Less Soluble Pyridinone Analogs

The compound exhibits a calculated aqueous solubility of 340 g/L at 25 °C . This high solubility facilitates homogeneous reaction conditions in aqueous or mixed solvent systems during downstream processing, contrasting with less soluble pyridinone analogs that may require specialized solvent systems or phase-transfer catalysis.

Process Development Solubility Reaction Engineering

Commercial Availability as a Doravirine Intermediate vs. Bespoke Pyridinone Synthesis

This compound is commercially available from multiple vendors specifically as a Doravirine intermediate (e.g., Bidepharm offers 97% purity, 25 g at ¥2591.00; Leyan offers 98% purity) , whereas structurally related but non-identical pyridinones require custom synthesis with longer lead times and higher costs.

Supply Chain Sourcing Doravirine Intermediates

High-Value Application Scenarios for 3-Fluoro-4-(trifluoromethyl)pyridin-2(1H)-one


Kilogram-Scale Doravirine API Manufacturing

As a validated intermediate in the six-step kilo-scale synthesis of Doravirine, this compound is procured by pharmaceutical manufacturers and CDMOs engaged in the production of this NNRTI for clinical or commercial supply. The established process achieves a 37% overall yield and has been demonstrated at ~100 kg batch sizes, making it a critical component for robust and scalable API manufacturing [1].

Process Chemistry Development and Impurity Control Studies

Given that Doravirine's impurity profile has been extensively characterized using UHPLC-HRMS/MS [2], researchers developing new synthetic routes or optimizing existing processes require authentic samples of this intermediate to track impurity fate-and-purge across the synthetic sequence. Procurement of the exact intermediate ensures accurate impurity correlation and regulatory compliance.

Medicinal Chemistry for Next-Generation NNRTIs

Medicinal chemists designing novel NNRTIs or other antiviral agents utilize this compound as a building block to explore structure-activity relationships (SAR) around the pyridone core. The combination of a 3-fluoro substituent and a 4-trifluoromethyl group imparts unique electronic and steric properties that can modulate target binding and metabolic stability, offering a differentiated scaffold compared to simpler pyridinones.

Analytical Reference Standard Procurement

Analytical laboratories involved in Doravirine quality control or generic drug development source this compound as a reference standard (Doravirine Impurity 4) for method development, validation, and routine batch release testing. The compound's defined purity and identity support accurate quantification of process-related impurities, ensuring compliance with ICH guidelines for pharmaceutical impurities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Fluoro-4-(trifluoromethyl)pyridin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.